Alanine, 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-N-[3-(trifluoromethyl)-2-quinoxalinyl]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)QUINOXALIN-2-YL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups, a methoxyphenyl group, and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)QUINOXALIN-2-YL]AMINO}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This is followed by intramolecular cyclization under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)QUINOXALIN-2-YL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction could produce amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)QUINOXALIN-2-YL]AMINO}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-{[3-(TRIFLUOROMETHYL)QUINOXALIN-2-YL]AMINO}PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A simpler trifluoromethylated compound used in similar applications.
Methyl 3,3,3-trifluoropyruvate: Another trifluoromethylated ester with comparable properties.
Properties
Molecular Formula |
C22H18F6N4O4 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-[[3-(trifluoromethyl)quinoxalin-2-yl]amino]propanoate |
InChI |
InChI=1S/C22H18F6N4O4/c1-3-36-19(34)20(22(26,27)28,32-18(33)12-8-10-13(35-2)11-9-12)31-17-16(21(23,24)25)29-14-6-4-5-7-15(14)30-17/h4-11H,3H2,1-2H3,(H,30,31)(H,32,33) |
InChI Key |
ZMJGTWLWDHMMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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